molecular formula C9H9ClN4O B14445428 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- CAS No. 76167-88-9

1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)-

Cat. No.: B14445428
CAS No.: 76167-88-9
M. Wt: 224.65 g/mol
InChI Key: DMFPLPUKHHORCV-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- typically involves a [3+2] cycloaddition reaction between an azide and a nitrile. One common method is the reaction of 2-(2-chlorophenoxy)ethyl nitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to facilitate the formation of the tetrazole ring .

Industrial Production Methods: Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles as catalysts to enhance reaction efficiency and yield. These methods are designed to be more eco-friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of oxidized tetrazole derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets effectively . This property makes it a valuable scaffold in medicinal chemistry for the development of new drugs.

Comparison with Similar Compounds

Uniqueness: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 2-(2-chlorophenoxy)ethyl group enhances its potential for specific applications in medicinal chemistry and material science .

Properties

CAS No.

76167-88-9

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

5-[2-(2-chlorophenoxy)ethyl]-2H-tetrazole

InChI

InChI=1S/C9H9ClN4O/c10-7-3-1-2-4-8(7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14)

InChI Key

DMFPLPUKHHORCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCC2=NNN=N2)Cl

Origin of Product

United States

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